molecular formula C22H18Cl2N2O2 B2612358 N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide CAS No. 329777-94-8

N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide

Cat. No. B2612358
CAS RN: 329777-94-8
M. Wt: 413.3
InChI Key: YAGHPLMGERESJE-AFUMVMLFSA-N
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Description

“N’-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide” is a chemical compound with the molecular formula C22H18Cl2N2O2 . It is a complex organic compound that contains several functional groups, including a hydrazide group, a methoxy group, and a dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups present . The presence of the dichlorophenyl group suggests that the compound may have interesting electronic properties, as the chlorine atoms are highly electronegative and can influence the distribution of electron density in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenyl group could make the compound relatively non-polar and lipophilic, which could influence its solubility and reactivity . The exact properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Antibacterial Study

N'-[(1E)-{4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide has been utilized in the synthesis of novel Schiff bases, which were further used to create metal complexes. These Schiff bases and metal complexes were characterized and screened for antimicrobial activity against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis (Ambhure et al., 2017).

Spectroscopic and Structural Analysis

This compound has been characterized using spectroscopic methods, such as IR-NMR spectroscopy, and quantum chemical computational methods. These analyses provide insights into the molecular geometry and electronic properties of the compound, which are crucial for understanding its potential applications in various fields (Inkaya et al., 2012).

Nonlinear Optical Properties

Research has been conducted on the nonlinear optical properties of similar hydrazones, which is relevant for potential applications in optical devices. These studies involve investigating properties like two-photon absorption and optical power limiting behavior, suggesting the potential use of these compounds in optical switches or limiters (Naseema et al., 2010).

Corrosion Inhibition

Hydrazide derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. This application is particularly relevant in industrial settings where metal corrosion can be a significant issue (Shanbhag et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could have biological activity, given the presence of the dichlorophenyl and hydrazone groups, which are found in many biologically active compounds .

properties

IUPAC Name

N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c23-19-9-8-18(21(24)13-19)15-28-20-10-6-17(7-11-20)14-25-26-22(27)12-16-4-2-1-3-5-16/h1-11,13-14H,12,15H2,(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGHPLMGERESJE-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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